REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([CH:6]1[N:11]([C:12]2[N:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:18])[NH:10][C:8](=[O:9])[CH2:7]1)=[O:5].S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>C(#N)C>[Cl:18][C:13]1[C:12]([N:11]2[C:6]([C:4]([O:3][CH2:2][CH3:1])=[O:5])=[CH:7][C:8](=[O:9])[NH:10]2)=[N:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CC(=O)NN1C2=C(C=CC=N2)Cl
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture thinned to form a pale green, nearly clear solution
|
Type
|
CUSTOM
|
Details
|
to form a pale yellow suspension
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at gentle reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
a precipitate of white solid was removed by filtration
|
Type
|
EXTRACTION
|
Details
|
Concentration of the acetonitrile mother liquor and then dilution with water (400 mL) was followed by extraction three times with ethyl ether (700 mL total)
|
Type
|
CONCENTRATION
|
Details
|
The ethyl ether phase was concentrated to a reduced volume (75 mL) from which
|
Type
|
CUSTOM
|
Details
|
precipitated an-off white solid (3.75 g), which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
The ether mother liquor was further concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)N1NC(C=C1C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |